molecular formula C10H11F2NO2 B13045660 4-Amino-3-(2,5-difluorophenyl)butanoic acid

4-Amino-3-(2,5-difluorophenyl)butanoic acid

Cat. No.: B13045660
M. Wt: 215.20 g/mol
InChI Key: HZTRJMDOWJUYDC-UHFFFAOYSA-N
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Description

4-Amino-3-(2,5-difluorophenyl)butanoic acid is an organic compound with the molecular formula C10H11F2NO2 It is characterized by the presence of an amino group, a difluorophenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(2,5-difluorophenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(2,5-difluorophenyl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl derivatives.

Scientific Research Applications

4-Amino-3-(2,5-difluorophenyl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-(2,5-difluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group and difluorophenyl group play crucial roles in its binding to target molecules, influencing its biological activity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-3-(2,5-difluorophenyl)butanoic acid include:

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of both an amino group and a butanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

4-amino-3-(2,5-difluorophenyl)butanoic acid

InChI

InChI=1S/C10H11F2NO2/c11-7-1-2-9(12)8(4-7)6(5-13)3-10(14)15/h1-2,4,6H,3,5,13H2,(H,14,15)

InChI Key

HZTRJMDOWJUYDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(CC(=O)O)CN)F

Origin of Product

United States

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